molecular formula C12H8ClN3O B8386666 5-(5-Chlorobenzoxazol-6-yl)-2-pyridylamine

5-(5-Chlorobenzoxazol-6-yl)-2-pyridylamine

Cat. No.: B8386666
M. Wt: 245.66 g/mol
InChI Key: MLHGHLTXCNFLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Chlorobenzoxazol-6-yl)-2-pyridylamine is a useful research compound. Its molecular formula is C12H8ClN3O and its molecular weight is 245.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

5-(5-chloro-1,3-benzoxazol-6-yl)pyridin-2-amine

InChI

InChI=1S/C12H8ClN3O/c13-9-4-10-11(17-6-16-10)3-8(9)7-1-2-12(14)15-5-7/h1-6H,(H2,14,15)

InChI Key

MLHGHLTXCNFLSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CC3=C(C=C2Cl)N=CO3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-5-chlorobenzoxazole (30) (232 mg, 1 mmol), 2-aminopyridine-5-boronic acid pinacol ester (11) (220 mg, 1 mmol), Bis(di-tret-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II) (A-Phos) (70 mg, 0.1 mmol) and K3PO4 (212 mg, 1 mmol) in 2 ml ACN, 2 ml dioxane, 0.5 ml H2O was bubbled with argon before heated at 85° C. for 2 h. After cooling down to r.t., the reaction mixture was taken up in ethyl acetate, washed with aq. NaHCO3 and brine, dried over Na2SO4, concentrated to dryness. The resulting red solid was dissolved in DCM and subjected to silica gel column purification using 0-100% B (A: hexane; B: EA) to furnish 165.6 mg 31 as an orange solid (yield: 67.4%)
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
[Compound]
Name
Bis(di-tret-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II)
Quantity
70 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
212 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
67.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.